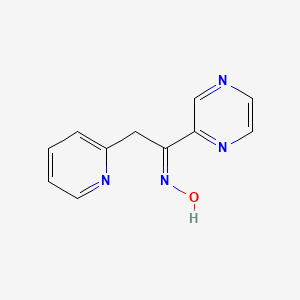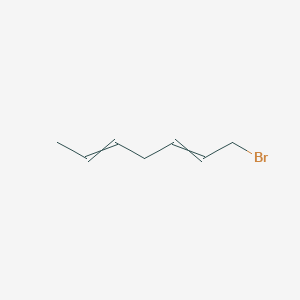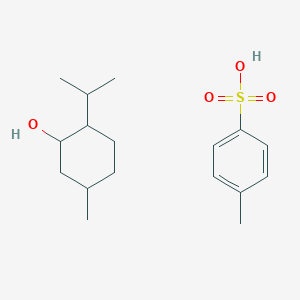
4-Methylbenzenesulfonic acid;5-methyl-2-propan-2-ylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylbenzenesulfonic acid;5-methyl-2-propan-2-ylcyclohexan-1-ol is a compound that combines the structural features of both aromatic sulfonic acids and cyclohexanol derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid;5-methyl-2-propan-2-ylcyclohexan-1-ol typically involves the sulfonation of toluene followed by the introduction of the cyclohexanol moiety. The reaction conditions often require the use of strong acids like sulfuric acid or oleum to facilitate the sulfonation process. The cyclohexanol derivative can be introduced through a Friedel-Crafts alkylation reaction, using catalysts such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylbenzenesulfonic acid;5-methyl-2-propan-2-ylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, sulfonates, and cyclohexanol derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Methylbenzenesulfonic acid;5-methyl-2-propan-2-ylcyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mecanismo De Acción
The mechanism of action of 4-Methylbenzenesulfonic acid;5-methyl-2-propan-2-ylcyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the cyclohexanol moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: Lacks the cyclohexanol moiety, making it less hydrophobic.
Cyclohexanol: Does not have the sulfonic acid group, resulting in different chemical reactivity.
Toluene-4-sulfonic acid: Similar aromatic structure but lacks the cyclohexanol derivative.
Uniqueness
4-Methylbenzenesulfonic acid;5-methyl-2-propan-2-ylcyclohexan-1-ol is unique due to the combination of the sulfonic acid group and the cyclohexanol moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
63559-37-5 |
|---|---|
Fórmula molecular |
C17H28O4S |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;5-methyl-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O.C7H8O3S/c1-7(2)9-5-4-8(3)6-10(9)11;1-6-2-4-7(5-3-6)11(8,9)10/h7-11H,4-6H2,1-3H3;2-5H,1H3,(H,8,9,10) |
Clave InChI |
QUVDLDQMXXITOU-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(C1)O)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




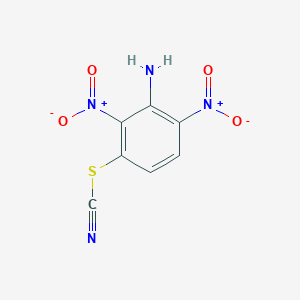
![Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate](/img/structure/B14513050.png)
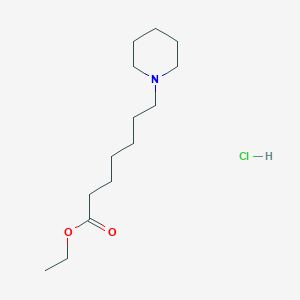
![3-[(Hexylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14513053.png)
![3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile](/img/structure/B14513054.png)
![Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate](/img/structure/B14513064.png)



![4-{2-[4-(Heptyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14513091.png)
